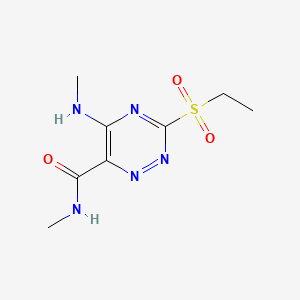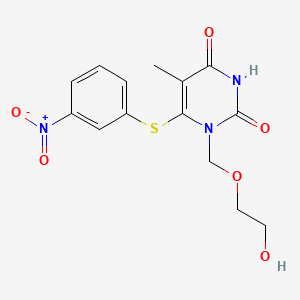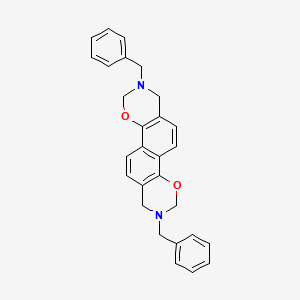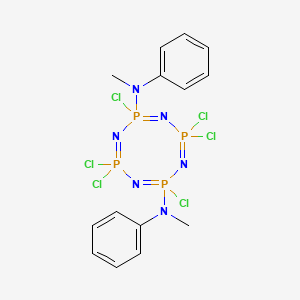
2,4,4,6,8,8-Hexachloro-N(2),N(6)-dimethyl-N(2),N(6)-diphenyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6,8,8-Hexachloro-N(2),N(6)-dimethyl-N(2),N(6)-diphenyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,6-diamine is a complex organophosphorus compound. It is characterized by its unique structure, which includes multiple chlorine atoms and a tetraazatetraphosphocine core.
Preparation Methods
The synthesis of 2,4,4,6,8,8-Hexachloro-N(2),N(6)-dimethyl-N(2),N(6)-diphenyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,6-diamine involves multiple steps. The synthetic route typically includes the reaction of chlorinated phosphorus compounds with amines under controlled conditions. Industrial production methods may involve the use of specialized reactors to ensure the precise control of temperature and pressure, which are critical for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Scientific Research Applications
2,4,4,6,8,8-Hexachloro-N(2),N(6)-dimethyl-N(2),N(6)-diphenyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Its potential biological activity is being explored for use in pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The pathways involved in its action are complex and depend on the specific application. For example, in biological systems, it may interact with cellular components to exert its effects .
Comparison with Similar Compounds
Similar compounds to 2,4,4,6,8,8-Hexachloro-N(2),N(6)-dimethyl-N(2),N(6)-diphenyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,6-diamine include other organophosphorus compounds with similar structures. These compounds may have different substituents or varying degrees of chlorination. The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the tetraazatetraphosphocine core, which confer distinct chemical and physical properties .
Properties
CAS No. |
7460-32-4 |
|---|---|
Molecular Formula |
C14H16Cl6N6P4 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
2,4,4,6,8,8-hexachloro-2-N,6-N-dimethyl-2-N,6-N-diphenyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,6-diamine |
InChI |
InChI=1S/C14H16Cl6N6P4/c1-25(13-9-5-3-6-10-13)29(19)21-27(15,16)23-30(20,24-28(17,18)22-29)26(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
BTFIOXNGGHHHCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)P2(=NP(=NP(=NP(=N2)(Cl)Cl)(N(C)C3=CC=CC=C3)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


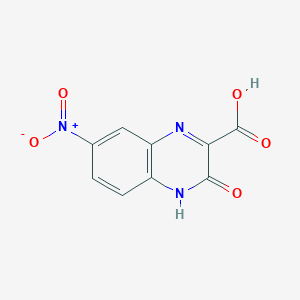
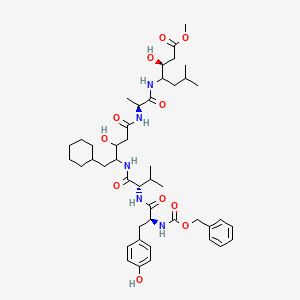
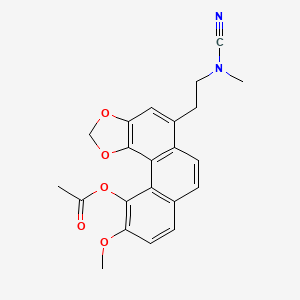

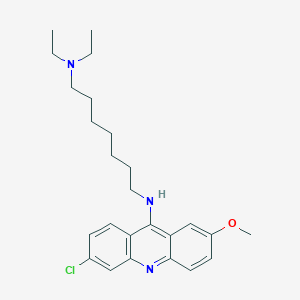

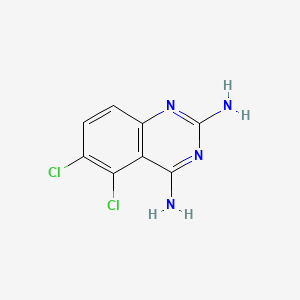
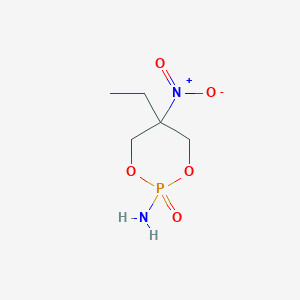
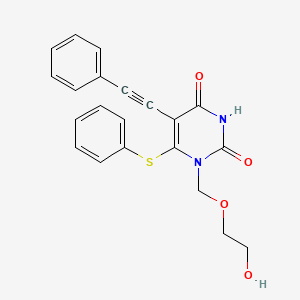
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
